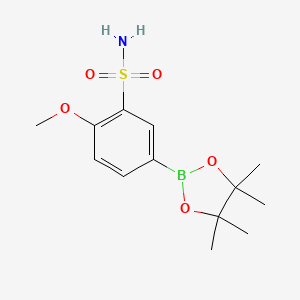

2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities. These compounds are synthesized and evaluated for their biochemical properties, including their ability to inhibit enzymes or their antiproliferative effects against different cancer cell lines .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a common theme across several papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Similarly, paper reports the synthesis of new benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. Paper mentions the synthesis of 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides using microwave or ultrasonic irradiation. These methods highlight the versatility of synthetic approaches in creating a variety of benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper provides a detailed crystallographic analysis of a Schiff base benzenesulfonamide, revealing the existence of enol-imine tautomerism. This tautomerism plays a significant role in the photochromic and thermochromic characteristics of these compounds. The structural details, such as the space group and cell dimensions, are also provided, which are essential for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is not extensively discussed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as the formation of Schiff bases or the reaction with substituted phenylaldehyde under specific conditions . These reactions are important for tailoring the compounds' properties for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are inferred from their synthesis and structural analysis. For example, the solubility, crystalline structure, and tautomerism can affect the compounds' bioavailability and interaction with biological targets . The introduction of specific functional groups, such as methoxy or fluorine atoms, can significantly alter the compounds' properties, as seen in the enhancement of COX-2 selectivity .

科学研究应用

光动力治疗应用

2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯磺酰胺的衍生物的一个重要应用是光动力治疗,尤其是癌症治疗。Pişkin、Canpolat 和 Öztürk (2020) 对用苯磺酰胺衍生物取代的锌酞菁的研究证明了其作为光动力治疗中的光敏剂的潜力。这些化合物的单线态氧量子产率高且具有良好的荧光特性,使其适用于此应用 (Pişkin、Canpolat 和 Öztürk,2020)。

分子结构和构象分析

该化合物的衍生物的分子结构已被广泛研究。黄等人。(2021 年)合成了带有苯环的硼酸酯中间体,并通过各种光谱方法确认了它们的结构。这些化合物使用密度泛函理论 (DFT) 的构象分析与其晶体结构非常吻合,为它们的物理化学性质提供了见解 (黄等人,2021)。

水解稳定性和细胞保护

在药物前体的开发背景下,苯磺酰胺衍生物的水解稳定性和细胞保护能力得到了评估。王和弗朗兹 (2018) 研究了 BSIH 类似物在氧化应激下释放螯合剂的稳定性和效率,证明了视网膜色素上皮细胞的水解稳定性和细胞保护作用增强 (王和弗朗兹,2018)。

光谱和振动特性

这些化合物的能谱和振动特性一直是研究的重点。吴等人。(2021 年)合成了苯磺酰胺衍生物并对其进行了表征,分析了它们的振动特性和分子结构。这些分析对于了解化合物在各种应用中的潜力至关重要 (吴等人,2021)。

催化和化学合成

这些衍生物也已用于催化和化学合成。Takagi 和 Yamakawa (2013) 研究了通过钯催化的硼化合成芳烃,突出了该化合物在创建复杂化学结构中的作用 (Takagi 和 Yamakawa,2013)。

安全和危害

未来方向

Organoboron compounds like this have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

作用机制

Target of Action

It is known that this compound is a boronic acid derivative, which are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins and enzymes .

Mode of Action

It is known that boronic acid derivatives can interact with their targets through the formation of covalent bonds, which can result in the inhibition of the target’s function .

Biochemical Pathways

Boronic acid derivatives are known to play a key role in c-c bond formation, oxidation, and reduction reactions, which are crucial in various biochemical pathways .

Result of Action

The formation of covalent bonds with proteins and enzymes can lead to the inhibition of their function, which can have various downstream effects depending on the specific target .

Action Environment

It is known that the stability of boronic acid derivatives can be influenced by factors such as temperature and ph .

生化分析

Biochemical Properties

Similar compounds are known to participate in the synthesis of various organic compounds

Cellular Effects

Similar compounds have been used in the synthesis of drugs that can treat gastrointestinal diseases

Molecular Mechanism

It is known that similar compounds can form aryl boronates through coupling with aryl iodides in the presence of a copper catalyst

属性

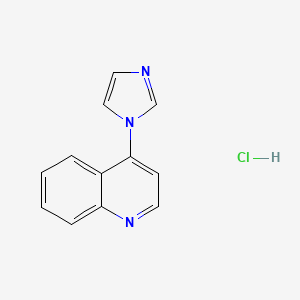

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFGYPUKNTNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)

![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)